Pipobroman - 54-91-1

Pipobroman

Catalog Number: EVT-278599
CAS Number: 54-91-1
Molecular Formula: C10H16Br2N2O2
Molecular Weight: 356.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pipobroman, chemically known as 1,4-bis(3-bromopropionyl)piperazine, is a synthetic organic compound with antineoplastic activity. [] It is classified as an alkylating agent, a group of compounds that act by attaching alkyl groups to DNA, thereby disrupting DNA replication and leading to cell death. [] Despite its classification as an alkylating agent, the exact mechanism of action of pipobroman is not fully understood. []

Hydroxyurea

Relevance: Hydroxyurea is frequently mentioned in the provided papers as a comparative agent to Pipobroman in the treatment of polycythemia vera (PV) and essential thrombocythemia (ET) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. Both drugs are cytoreductive agents used to control blood cell counts in these conditions. Several papers compare the efficacy, toxicity, and potential leukemogenic risks of Pipobroman and hydroxyurea. While both drugs demonstrate effectiveness in managing PV and ET, some studies suggest a lower risk of leukemic transformation with Pipobroman [, , ].

Busulfan

Relevance: Busulfan is mentioned in the papers as another alkylating agent used in the treatment of PV and ET [, , , , ]. Some studies have suggested that Pipobroman may have a lower risk of leukemia compared to busulfan, although longer-term studies are necessary to confirm this [].

Radioactive Phosphorus (32P)

Compound Description: Radioactive phosphorus (32P) is a radioactive isotope of phosphorus that emits beta radiation. It is used in medicine for both diagnostic and therapeutic purposes. In the context of the provided papers, 32P is used as a treatment for PV [, , , , , , , , ].

Chlorambucil

Relevance: Similar to busulfan, chlorambucil is mentioned in the context of treating PV and its potential for causing leukemia [, ]. Pipobroman has been investigated as a potentially less leukemogenic alternative to chlorambucil.

Anagrelide

Compound Description: Anagrelide is a medication specifically indicated for reducing platelet counts in patients with ET [, , , , , ]. It works by inhibiting the maturation of megakaryocytes, the bone marrow cells that produce platelets.

Relevance: Anagrelide is discussed as a newer treatment option for ET, often in comparison to Pipobroman and hydroxyurea [, , , , ]. While effective in controlling platelet counts, its long-term efficacy in reducing clinical complications and its overall safety profile compared to Pipobroman require further investigation.

Interferon-alpha (IFN-α)

Relevance: IFN-α is presented as another alternative treatment for ET and PV [, , , , , , ]. Similar to anagrelide, its role in long-term management of these conditions compared to Pipobroman requires further evaluation.

Source and Classification
  • Chemical Formula: C10_{10}H16_{16}Br2_2N2_2O2_2
  • Molecular Weight: Average 356.054 g/mol
  • Drug Classification:
    • Type: Small Molecule
    • Groups: Approved
    • Chemical Taxonomy:
      • Kingdom: Organic compounds
      • Class: Diazinanes
      • Subclass: Piperazines .
Synthesis Analysis

The synthesis of Pipobroman generally involves the acylation of piperazine with 3-bromopropionyl chloride. The following steps outline a typical synthetic route:

  1. Starting Material: Piperazine is used as the base compound.
  2. Reagents: 3-bromopropionyl chloride is employed as the acylating agent.
  3. Reaction Conditions:
    • The reaction typically occurs in an organic solvent such as dichloromethane or chloroform.
    • A base (e.g., triethylamine) may be added to neutralize the hydrochloric acid formed during the reaction.
    • The mixture is stirred at room temperature or slightly elevated temperatures for several hours.
  4. Isolation and Purification:
    • The product can be purified using recrystallization or chromatography techniques to obtain pure Pipobroman.

This method yields Pipobroman with high purity, suitable for further biological evaluation .

Molecular Structure Analysis

Pipobroman features a unique molecular structure characterized by:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms at positions 1 and 4.
  • Acyl Groups: Two 3-bromopropionyl groups attached to each nitrogen atom.
  • Structural Formula:
    C10H16Br2N2O2\text{C}_{10}\text{H}_{16}\text{Br}_{2}\text{N}_{2}\text{O}_{2}
  • Molecular Geometry: The presence of bromine atoms introduces steric hindrance, influencing the compound's reactivity and interaction with biological targets.

The compound's structure allows it to interact effectively with DNA, facilitating its role as an alkylating agent .

Chemical Reactions Analysis

Pipobroman primarily participates in chemical reactions that involve:

  • Alkylation of DNA: It forms covalent bonds with DNA bases, particularly guanine, leading to cross-linking and disruption of DNA replication.
  • Inhibition of Polymerases: The compound inhibits DNA and RNA polymerases, further impacting nucleic acid synthesis.

These reactions contribute to its cytotoxic effects on rapidly dividing cells, making it effective in treating certain hematological malignancies .

Mechanism of Action

The mechanism by which Pipobroman exerts its therapeutic effects involves:

  • DNA Alkylation: Pipobroman interacts with DNA through alkylation, which leads to cross-linking of DNA strands. This cross-linking prevents proper separation of the strands during replication and transcription processes.
  • Cell Cycle Arrest and Apoptosis: The disruption in DNA synthesis triggers cellular stress responses that can lead to cell cycle arrest and apoptosis (programmed cell death).

This mechanism underlies its effectiveness in treating conditions characterized by excessive cell proliferation, such as polycythemia vera .

Physical and Chemical Properties Analysis

Pipobroman exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Greater than 300 °C
  • Water Solubility: Approximately 2490 mg/L
  • Log P (Partition Coefficient): Approximately 0.42, indicating moderate lipophilicity.
  • Polar Surface Area: 40.62 Ų
  • Hydrogen Bonding Capacity:
    • Hydrogen Acceptors: 2
    • Hydrogen Donors: 0

These properties suggest that Pipobroman has suitable characteristics for oral bioavailability and interaction with biological membranes .

Applications

Pipobroman has several scientific applications:

  • Antineoplastic Agent: It is primarily used in oncology for treating myeloproliferative disorders like polycythemia vera and essential thrombocythemia.
  • Research Tool: Due to its mechanism of action as a DNA alkylating agent, it serves as a model compound in studies investigating DNA damage and repair mechanisms.
  • Alternative Treatment Option: Although it is no longer widely available in some regions like the United States and United Kingdom, it remains a reference point for developing new therapies targeting similar pathways .
Introduction to Pipobroman in Hematologic Therapeutics

Historical Development and Approval Trajectory

Pipobroman received initial approval from the U.S. Food and Drug Administration (FDA) in 1966 as an orphan drug for polycythemia vera management. Despite this early regulatory endorsement in the United States, pipobroman failed to gain widespread clinical adoption in North American and British hematology practice. The drug found more substantial utilization in specific European countries, particularly France and Italy, where it became integrated into national treatment protocols for Philadelphia-negative myeloproliferative neoplasms [1] [6]. This geographical disparity in adoption reflected differing risk-benefit assessments among hematology communities and variable prioritization of immediate thrombotic risk reduction versus long-term leukemogenic concerns.

The manufacturing of pipobroman was discontinued in the United States in 1996, effectively removing it from the American therapeutic armamentarium. This decision stemmed from multiple factors including commercial considerations due to its orphan drug status, emerging concerns about potential leukemogenicity observed in clinical studies, and the increasing dominance of hydroxyurea as first-line cytoreductive therapy. Nevertheless, pipobroman remained available in several European countries under trade names such as Vercyte® or Vercite®, primarily as a second-line option for specific clinical scenarios [1] [6]. The French Polycythemia Study Group (FPSG) played a pivotal role in generating high-quality evidence regarding pipobroman through a randomized trial initiated in 1980 that directly compared pipobroman against hydroxyurea in 285 PV patients under 65 years, providing robust long-term safety and efficacy data that ultimately influenced therapeutic guidelines [5].

Table 1: Historical Timeline of Pipobroman Development and Regulatory Status

YearEventRegion/CountrySignificance
1966Initial FDA approvalUnited StatesFirst regulatory authorization for polycythemia vera
1970-1980Clinical efficacy trials in PV and ETEurope (multicenter)Established hematologic efficacy (92-94% response rates) [7] [8]
1996Manufacturing discontinuationUnited StatesRemoval from US market
1980-2011French Polycythemia Study Group randomized trial (HU vs. pipobroman)FranceProvided comparative long-term outcomes including survival and leukemogenicity [5]
2000Long-term PV cohort study (n=163)ItalyDemonstrated median survival >17 years with defined late complication risks [7]
PresentLimited availabilityFrance, ItalySecond-line option in specific clinical scenarios

The evidence base for pipobroman expanded through several significant European cohort studies. An Italian investigation published in 2000 followed 163 previously untreated PV patients receiving pipobroman for a median of 120 months (10 years), demonstrating hematologic remission achievement in 94% of patients within a median time of 13 weeks [7]. This large single-institution experience provided valuable insights into long-term survival outcomes and complication patterns, establishing a benchmark for pipobroman's clinical performance. Similarly, a French trial conducted between 1970-1981 involving 100 consecutive PV patients confirmed high hematologic response rates (92%) with a median time to remission of 12 weeks, though this study first raised significant concerns regarding leukemogenesis with five- and seven-year actuarial risks of 6% and 9% respectively [8]. These studies collectively established pipobroman as an effective cytoreductive agent while simultaneously highlighting critical long-term safety considerations that would ultimately limit its clinical adoption.

Classification Within Alkylating Antineoplastic Agents

Pipobroman belongs to the broader pharmacologic class of alkylating antineoplastic agents, specifically categorized as a bifunctional alkylator within the ATC classification system (L01AX02) [4] [9]. Its chemical architecture features a piperazine core symmetrically substituted with 3-bromopropionyl moieties, structurally resembling other nitrogen mustard derivatives while possessing unique molecular properties. This configuration allows pipobroman to function as a polyfunctional alkylating agent capable of forming covalent bonds with nucleophilic sites on DNA, particularly targeting the N7 position of guanine residues [2] [6]. The molecular weight of 356.05 g/mol and moderate lipophilicity (logP ≈0.42) contribute to its favorable gastrointestinal absorption profile, enabling oral administration as tablets typically formulated at 25 mg strength [2] [4].

Table 2: Molecular and Pharmacological Classification of Pipobroman

CharacteristicDetail
Chemical ClassPiperazine derivative with bromoalkyl side chains
IUPAC Name3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one
Molecular FormulaC~10~H~16~Br~2~N~2~O~2~
Mechanism of ActionDNA alkylation (cross-linking/alkylation) [2]
ATC ClassificationL01AX02 (Other alkylating agents) [4]
Primary Therapeutic UsesPolycythemia vera, Essential thrombocythemia (off-label)
DrugBank CategoryAlkylating Agent [9]

The precise mechanism by which pipobroman exerts its antineoplastic effects involves competitive inhibition of pyrimidine nucleotide incorporation during DNA synthesis, effectively disrupting nucleic acid metabolism in rapidly dividing hematopoietic progenitor cells [1]. While structurally analogous to classic alkylating agents, pipobroman's piperazine core distinguishes it from conventional nitrogen mustards, potentially influencing its DNA binding affinity and cytotoxic specificity. This molecular configuration enables the formation of both intra-strand and inter-strand DNA crosslinks, triggering DNA repair mechanisms that may fail and subsequently induce apoptosis in clonal myeloid cells [2] [8]. The drug's ability to suppress malignant hematopoiesis without complete marrow ablation made it particularly suitable for chronic administration in indolent myeloproliferative conditions like PV, where sustained cytoreduction rather than intensive remission induction is the therapeutic objective.

Pipobroman's clinical efficacy in myeloproliferative neoplasms was consistently demonstrated across multiple studies. The drug produced high hematologic response rates (92-94%) in treatment-naïve PV patients when administered at initial dosages of approximately 1 mg/kg/day until hematocrit and platelet normalization, followed by lower maintenance dosing (0.3-0.7 mg/kg/day) [1] [7]. In the randomized FPSG trial directly comparing pipobroman against hydroxyurea with extended follow-up exceeding 16 years, median survival differed significantly between treatment arms (20.3 years for hydroxyurea versus 15.4 years for pipobroman, P=0.008). This survival discrepancy primarily reflected differential leukemogenic potential, with the 20-year cumulative incidence of acute myeloid leukemia/myelodysplastic syndrome (AML/MDS) reaching 24% in the hydroxyurea cohort versus 52% in the pipobroman group (P=0.004) [5]. These findings underscore pipobroman's classification as a potent alkylating agent with significant DNA-damaging potential that correlates with secondary leukemia risk after prolonged exposure.

Comparative studies further illuminated pipobroman's therapeutic positioning relative to other cytoreductive agents. The FPSG trial revealed divergent patterns of disease evolution according to primary treatment: while pipobroman demonstrated superior prevention of myelofibrotic transformation (21% cumulative incidence at 20 years versus 32% with hydroxyurea, P=0.02), this advantage was counterbalanced by substantially higher rates of leukemic transformation [5]. The Italian observational study in 163 PV patients reported 10-year cumulative risks of 5% for leukemia, 4% for myelofibrosis, and 8% for solid tumors, suggesting a somewhat more favorable risk profile than observed in the randomized trial, though still confirming significant treatment-emergent risks [7]. These differential toxicity profiles highlight the complex risk-benefit calculus required when selecting alkylating agents for chronic MPN management and explain pipobroman's historical positioning as an alternative rather than first-line cytoreductive option in international treatment guidelines.

Table 3: Comparative Efficacy and Long-term Outcomes in PV Treatment

ParameterHydroxyurea (FPSG Trial)Pipobroman (FPSG Trial)Pipobroman (Italian Cohort)
Hematologic Response Rate89-94%92-94%94% [7]
Median Survival20.3 years15.4 years*17.9 years
10-year AML/MDS Risk6.6%13%*5%
20-year AML/MDS Risk24%52%*Not reported
10-year Myelofibrosis Risk15%5%*4%
20-year Myelofibrosis Risk32%21%*Not reported
Solid Tumor Risk (10-year)Not reportedNot reported8%

P<0.05 for between-group comparison in FPSG trial [5]

The divergent leukemia risk observed across studies may reflect methodological differences including patient selection, treatment duration, and prior exposure to other leukemogenic agents. The French randomized trial specified exclusion of patients with prior cytotoxic exposure, strengthening attribution of leukemogenesis to assigned study medication [5]. In contrast, the Italian observational cohort included patients potentially receiving sequential therapies over extended follow-up periods, potentially confounding risk attribution [7]. Additionally, pharmacogenetic variability in drug metabolism enzymes across populations might contribute to differential activation of pipobroman's alkylating potential and consequent DNA damage. These considerations highlight the complexity of interpreting long-term safety data for alkylating agents with leukemogenic potential and underscore why contemporary guidelines restrict pipobroman to salvage therapy in specific clinical circumstances, particularly for older patients with limited life expectancy where long-term leukemogenic risks become less consequential [1].

Properties

CAS Number

54-91-1

Product Name

Pipobroman

IUPAC Name

3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one

Molecular Formula

C10H16Br2N2O2

Molecular Weight

356.05 g/mol

InChI

InChI=1S/C10H16Br2N2O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-8H2

InChI Key

NJBFOOCLYDNZJN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)CCBr)C(=O)CCBr

Solubility

FREELY SOL IN CHLOROFORM; SOL IN METHANOL & ACETONE; SPARINGLY SOL IN ALC & BENZENE; SLIGHTLY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER
2.24e+00 g/L

Synonyms

NSC25154; Pipobroman; Trade names Vercite Vercyte.

Canonical SMILES

C1CN(CCN1C(=O)CCBr)C(=O)CCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.